molecular formula C19H20FN5OS B2955068 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 852374-48-2

2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2955068
CAS No.: 852374-48-2
M. Wt: 385.46
InChI Key: XXSFGNURRHICRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-fluorophenyl group at position 3 and a thioether-linked acetyl group at position 4. The acetyl group is further modified by a 4-methylpiperidine moiety.

Properties

IUPAC Name

2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5OS/c1-13-7-9-24(10-8-13)18(26)12-27-17-6-5-16-21-22-19(25(16)23-17)14-3-2-4-15(20)11-14/h2-6,11,13H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSFGNURRHICRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a novel derivative belonging to the class of triazolopyridazine compounds. This compound has attracted attention due to its potential biological activities, including anti-tubercular and anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H19FN6S\text{C}_{17}\text{H}_{19}\text{F}\text{N}_6\text{S}

This structure features a triazolopyridazine core along with a fluorophenyl group and a piperidine moiety, which are crucial for its biological activity.

Anti-Tubercular Activity

Recent studies have evaluated the anti-tubercular potential of triazolopyridazine derivatives. In one study, various substituted derivatives were synthesized and tested against Mycobacterium tuberculosis. Notably, compounds similar to the target compound exhibited IC90 values ranging from 3.73 to 40.32 μM. The most active compounds demonstrated significant inhibition against the bacteria while showing low cytotoxicity towards human cells (HEK-293) .

The cytotoxic effects of the compound were assessed in several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivatives showed IC50 values indicating moderate to high cytotoxicity:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The mechanism of action involves the inhibition of c-Met kinase activity, a critical pathway in cancer cell proliferation and survival. Compound 12e displayed an IC50 value against c-Met kinase comparable to that of established inhibitors .

Case Studies

In a comprehensive study on triazolo-pyridazine derivatives, several compounds were synthesized and evaluated for their biological activities. Among them, the derivative related to our target compound showed significant inhibitory effects on c-Met kinase and was found to induce apoptosis in cancer cells through cell cycle arrest mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on structurally distinct triazolo- and thiadiazine-containing compounds.

Key Observations

Structural Divergence: The target compound’s triazolopyridazine core differs significantly from the pyrrolo-thiazolo-pyrimidine systems in Compounds 6 and 6. The former lacks the thiazolo-pyrimidine fusion, which may reduce planarity and alter binding interactions .

Synthetic Pathways: Compounds 6 and 7 are synthesized via condensation with monochloroacetic acid or phenyl isothiocyanate, respectively. These methods highlight the reactivity of carbonyl or amino groups in fused heterocycles .

The 4-methylpiperidine group in the target compound could enhance blood-brain barrier penetration compared to the phenyl groups in Compounds 6 and 7, which are bulkier and less lipophilic .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.